molecular formula C20H22N2O2 B10921055 4-ethyl-3,5-bis(3-methoxyphenyl)-1-methyl-1H-pyrazole

4-ethyl-3,5-bis(3-methoxyphenyl)-1-methyl-1H-pyrazole

Cat. No.: B10921055
M. Wt: 322.4 g/mol
InChI Key: LACLGBBYJQAGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-ETHYL-3-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-ETHYL-3-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Substitution reactions: Introduction of the ethyl and methoxy groups can be done through electrophilic aromatic substitution reactions.

    Etherification: The final step involves the formation of the ether bond, which can be achieved through the reaction of the phenol derivative with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-ETHYL-3-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles like hydroxide (OH⁻) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of a nitro group yields an amine.

Scientific Research Applications

3-[4-ETHYL-3-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-ETHYL-3-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-ETHYL-3-(3-HYDROXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
  • 3-[4-ETHYL-3-(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
  • 3-[4-ETHYL-3-(3-FLUOROPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER

Uniqueness

3-[4-ETHYL-3-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern can also affect its physical properties, such as solubility and melting point, making it distinct from its analogs.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

4-ethyl-3,5-bis(3-methoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C20H22N2O2/c1-5-18-19(14-8-6-10-16(12-14)23-3)21-22(2)20(18)15-9-7-11-17(13-15)24-4/h6-13H,5H2,1-4H3

InChI Key

LACLGBBYJQAGOG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=CC=C2)OC)C)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.